molecular formula C10H8O2 B1297170 Methyl 2-ethynylbenzoate CAS No. 33577-99-0

Methyl 2-ethynylbenzoate

Cat. No. B1297170
CAS RN: 33577-99-0
M. Wt: 160.17 g/mol
InChI Key: LBMDZNOARBBHHG-UHFFFAOYSA-N
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Description

Methyl 2-ethynylbenzoate is a chemical compound with the molecular formula C10H8O2 . It is a yellow to brown liquid or low melting solid .


Molecular Structure Analysis

The molecular structure of Methyl 2-ethynylbenzoate consists of 10 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 160.17 . More detailed structural analysis would require specific spectroscopic data which is not available in the current search results.


Physical And Chemical Properties Analysis

Methyl 2-ethynylbenzoate is a yellow to brown liquid or low melting solid . It has a molecular weight of 160.17 . More detailed physical and chemical properties would require specific experimental data which is not available in the current search results.

Scientific Research Applications

Polymer Synthesis and Modification

Methyl 2-ethynylbenzoate has been used in the synthesis and modification of polymers. In a study by Pauly and Théato (2012), various ethynylbenzoates, including methyl ethynylbenzoates, were polymerized using rhodium-based and tungsten-based catalysts. These polymers exhibited variable molecular weights and distinct molecular structures. Post-polymerization modifications of these polymers with amines resulted in changes in the UV-vis spectra, indicating a significant effect on the conjugated polymer backbone (Pauly & Théato, 2012).

Synthesis of Pharmaceutical Compounds

Methyl 2-ethynylbenzoate has been utilized in the synthesis of various pharmaceutical compounds. Rossi et al. (2003) described using methyl 2-ethynylbenzoate in the synthesis of 3-arylisocoumarins and unsymmetrical 3,4-disubstituted isocoumarins. Some of these compounds exhibited cytotoxic activity against human cancer cell lines in vitro (Rossi et al., 2003).

Gas Sensing Applications

Methyl 2-ethynylbenzoate derivatives have been studied for their potential applications in gas sensing. Daud et al. (2019) synthesized ethynylated-thiourea derivatives from methyl 2-ethynylbenzoate and investigated their use as sensing layers for detecting carbon dioxide gas. These sensors displayed significant sensitivity and good reproducibility, indicating potential applications in environmental monitoring (Daud et al., 2019).

Safety And Hazards

While specific safety and hazard information for Methyl 2-ethynylbenzoate is not available in the current search results, it’s generally important to handle all chemical compounds with care. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

methyl 2-ethynylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-3-8-6-4-5-7-9(8)10(11)12-2/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMDZNOARBBHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327368
Record name Methyl 2-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-ethynylbenzoate

CAS RN

33577-99-0
Record name Methyl 2-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-trimethylsilanylethynyl-benzoic acid methyl ester (540 mg, 2.32 mmol) in acetonitrile/water (20 mL/5 mL) is added cesium fluoride (1.41 g, 9.30 mmol). The reaction is stirred at room temperature. After 4 h, the reaction is concentrated and the residue is partitioned between EtOAc (100 mL) and 0.2N HCl (30 mL). The aqueous layer is extracted with EtOAc (100 mL) and the combined organic layers are washed with brine, dried (MgSO4), filtered, and concentrated. The residue is chromatographed eluting with 0 to 5% EtOAc/Hexanes to yield the title compound (358 mg, 96%). GC/MS: 160.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
R Rossi, A Carpita, F Bellina, P Stabile, L Mannina - Tetrahedron, 2003 - Elsevier
… In fact, we have shown that an attempt to prepare compounds 9 from methyl 2-ethynylbenzoate (11) according to the same strategy used for the synthesis of compounds 3 and 4 …
Number of citations: 205 www.sciencedirect.com
WR Chang, YH Lo, CY Lee… - Advanced Synthesis & …, 2008 - Wiley Online Library
… solution of vinyl chloride (7.5 mmol) in anhydrous ether (20 mL) in the presence of PdACHTUNGTRENNUNG(PPh3)4 (5 mol%) was added a solution of methyl 2-ethynylbenzoate …
Number of citations: 34 onlinelibrary.wiley.com
ECY Woon, A Dhami, MF Mahon, MD Threadgill - Tetrahedron, 2006 - Elsevier
… In contrast, methyl 2-ethynylbenzoate undergoes 5-exo-dig cyclisation with iodine 12 and Ag (I) -mediated cyclisation of 2-alkynylbenzoic acids affords the corresponding …
Number of citations: 71 www.sciencedirect.com
ST Yuan, YH Wang, JB Liu, G Qiu - Advanced Synthesis & …, 2017 - Wiley Online Library
… The dibromo function survived under standard conditions when methyl 2-ethynylbenzoate and methyl 2-(trimethylsilyl)ethynylbenzoate were employed as the starting materials, …
Number of citations: 28 onlinelibrary.wiley.com
CC Liu, JC Hsieh, RP Korivi… - Chemistry–A European …, 2015 - Wiley Online Library
… For the catalytic reaction of methyl 2-ethynylbenzoate derivatives 3 with o-halobenzaldimine by using [CoI 2 (dppf)] and dppf as the catalyst, intermediate G similar to intermediate F is …
Y Inokuma, A Osuka - Chemical communications, 2007 - pubs.rsc.org
… Then, introduction of the alkynyl group via Sonogashira-coupling reaction with methyl 2-ethynylbenzoate allowed us to isolate mono-arylethynyl substituted subporphyrin 3 in 1.2% yield …
Number of citations: 22 pubs.rsc.org
J Chen, Y Tang, B Yu - Tetrahedron, 2022 - Elsevier
… This compound was prepared from methyl 2-ethynylbenzoate following modification of a literature procedure [14]. To a mixture of methyl 2-ethynylbenzoate (2.0 g, 12.5 mmol), …
Number of citations: 0 www.sciencedirect.com
Y Kita, T Yata, Y Nishimoto, K Chiba, M Yasuda - Chemical Science, 2018 - pubs.rsc.org
… First, we examined the effect of Lewis acids on oxymetalation using methyl 2-ethynylbenzoate 1a (Table 1). The reaction of 1a with metal halides was carried out in toluene at 50 C, and …
Number of citations: 36 pubs.rsc.org
AC Pauly, P Theato - Polymer Chemistry, 2012 - pubs.rsc.org
Two series of constitutional isomers of monosubstituted ethynylbenzoates were synthesized. The series of the constitutional isomers were based on methyl ethynylbenzoates (M1–M3) …
Number of citations: 34 pubs.rsc.org
S Kawaguchi, K Nakamura… - European Journal of …, 2017 - Wiley Online Library
Phthalide is an important scaffold found in several biologically active compounds. Therefore, effective methods for the synthesis of phthalides are strongly desired. Herein, we describe …

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